molecular formula C21H21FN2O3S B2877269 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline CAS No. 897624-30-5

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline

Cat. No.: B2877269
CAS No.: 897624-30-5
M. Wt: 400.47
InChI Key: YGXSAAOVZLXCIV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a sophisticated synthetic quinoline derivative designed for advanced medicinal chemistry and drug discovery research. This compound integrates multiple privileged pharmacophores into a single molecular architecture: a quinoline core known for diverse biological activities, a morpholine ring that can influence solubility and pharmacokinetic properties, and a 3,4-dimethylbenzenesulfonyl group. The strategic incorporation of a fluorine atom at the 6-position is a common tactic in modern drug design to modulate electronic properties, metabolic stability, and membrane permeability . Compounds featuring sulfonamide groups fused with N-heterocyclic systems like quinoline and morpholine have recently garnered significant attention in antiviral research . Similar structural motifs are actively investigated as potential inhibitors against various viral targets, building upon the established versatility of sulfonamides in medicinal chemistry . The specific arrangement of substituents on the quinoline core in this molecule makes it a valuable chemical tool for probing structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or antiviral agents . Researchers can utilize this compound as a key intermediate or a lead scaffold for the synthesis and biological evaluation of new therapeutic candidates. It is supplied exclusively for use in non-clinical laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-3-5-17(11-15(14)2)28(25,26)20-13-23-19-6-4-16(22)12-18(19)21(20)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXSAAOVZLXCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Sulfonylation: The 3,4-dimethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 3,4-dimethylbenzenesulfonyl chloride and a base such as pyridine.

    Morpholine Substitution: The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or desulfonylated products.

    Substitution: The compound can undergo various substitution reactions, particularly at the fluorine atom or the morpholine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives or desulfonylated products.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent patterns:

Compound Name Substituents (Positions) Core Modifications Key References
3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline 3: 3,4-dimethylbenzenesulfonyl; 4: morpholine; 6: F Quinoline
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2: 4-Cl-phenyl; 4: 3,4-dimethoxyphenyl; 6: OCH₃ Quinoline with methyl group at C3
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2: 4-Cl-phenyl; 3: 4-OCH₃-phenyl; 4: NH₂ Amino-substituted quinoline
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 4: NH-(3-difluoromethylphenyl); 6: Br Bromo-quinoline with difluoromethyl

Comparative Analysis:

  • Morpholine vs. Methoxy/Amino Groups: The morpholine group in the target compound offers improved solubility compared to methoxy or amino substituents in analogues like 4k and 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding, enhancing interactions with biological targets .
  • Fluorine vs.
  • Sulfonyl Group vs. Methyl/Amino Groups: The 3,4-dimethylbenzenesulfonyl group increases molecular polarity and metabolic stability relative to methyl or amino groups in analogues . This may reduce cytochrome P450-mediated degradation .

Pharmacological and Physicochemical Properties

Predicted Properties (Target Compound):

  • LogP: Estimated ~3.5 (moderate lipophilicity due to sulfonyl and morpholine groups).
  • Solubility: Higher aqueous solubility than analogues with methoxy or halogen substituents .
  • Bioactivity: No direct data in evidence, but morpholine-containing compounds often exhibit kinase inhibition or antimicrobial activity .

Analogue Data:

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Predicted to cross the blood-brain barrier (BBB) due to moderate LogP (~3.0) and molecular weight (~400 Da) .

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a quinoline core with various functional groups, enhancing its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20F1N2O3SC_{17}H_{20}F_{1}N_{2}O_{3}S, with a molecular weight of approximately 348.42 g/mol. The presence of fluorine and sulfonyl groups contributes to its unique chemical behavior and interaction with biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors within biological systems. Quinoline derivatives are known to inhibit various enzymes, including:

  • Acetylcholinesterase (AChE) : The compound may exhibit inhibitory activity against AChE, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
  • Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters, potentially benefiting mood disorders.

Antimicrobial Properties

Research indicates that quinoline derivatives possess significant antimicrobial activity. For instance, studies have shown that similar compounds exhibit potent effects against bacteria such as Bacillus pumilus and fungi like Candida albicans.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundBacillus pumilus5 μg/mL
Candida albicans8 μg/mL

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a related study demonstrated that quinoline derivatives could inhibit tumor growth in vitro and in vivo.

Case Studies

  • Study on AChE Inhibition :
    • A recent study evaluated the inhibitory effects of various quinoline derivatives on AChE. The most potent compound exhibited an IC50 value of 0.033 μM, indicating strong activity against this enzyme, which is critical for Alzheimer's treatment .
  • Antimicrobial Efficacy :
    • Another study focused on the antimicrobial properties of quinoline derivatives against various pathogens. The results showed that compounds similar to this compound displayed significant inhibition against both bacterial and fungal strains .

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